
8-(Bromomethyl)-6-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Bromomethyl)-6-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromomethyl group at the 8th position and a methyl group at the 6th position of the quinoline ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Bromomethyl)-6-methylquinoline typically involves the bromomethylation of 6-methylquinoline. One common method includes the reaction of 6-methylquinoline with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent. This method is efficient and minimizes the generation of toxic byproducts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Bromomethyl)-6-methylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the quinoline ring can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide (NaN₃) and potassium thiocyanate (KSCN) under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed:
- Substitution reactions yield various quinoline derivatives with different functional groups.
- Oxidation reactions produce quinoline N-oxides.
- Reduction reactions result in tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
8-(Bromomethyl)-6-methylquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and as a fluorescent probe for detecting biological molecules.
Industry: It is used in the development of materials with specific electronic and photophysical properties.
Mécanisme D'action
The mechanism of action of 8-(Bromomethyl)-6-methylquinoline involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or modification of protein functions. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes .
Comparaison Avec Des Composés Similaires
8-(Bromomethyl)quinoline: Lacks the methyl group at the 6th position.
6-Methylquinoline: Lacks the bromomethyl group at the 8th position.
8-(Chloromethyl)-6-methylquinoline: Has a chloromethyl group instead of a bromomethyl group.
Uniqueness: 8-(Bromomethyl)-6-methylquinoline is unique due to the presence of both the bromomethyl and methyl groups, which confer distinct reactivity and biological activity. The bromomethyl group enhances its electrophilicity, making it a versatile intermediate for further chemical modifications .
Propriétés
Formule moléculaire |
C11H10BrN |
|---|---|
Poids moléculaire |
236.11 g/mol |
Nom IUPAC |
8-(bromomethyl)-6-methylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-8-5-9-3-2-4-13-11(9)10(6-8)7-12/h2-6H,7H2,1H3 |
Clé InChI |
MAUYKWXQNJUVFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)CBr)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




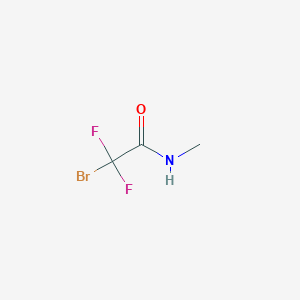
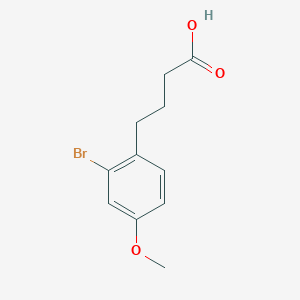
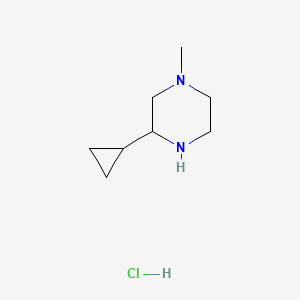
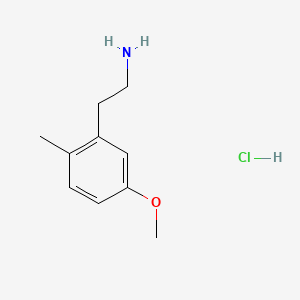

![(Cyclopropylmethyl)[(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B13471086.png)
![Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride](/img/structure/B13471089.png)
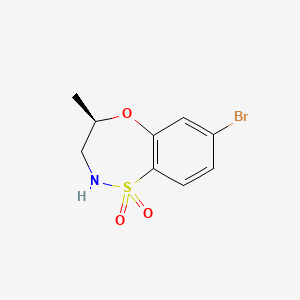
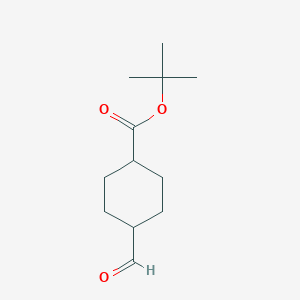
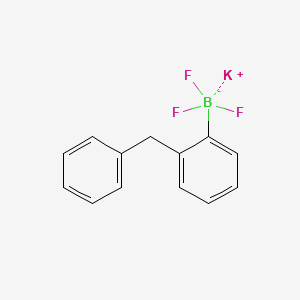
![tert-butyl N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}carbamate](/img/structure/B13471103.png)
![3-(7-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13471106.png)
